molecular formula C28H23N3O2S B11712412 6-(benzylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide

6-(benzylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11712412
M. Wt: 465.6 g/mol
InChI Key: IFSHXYITLWHINI-UHFFFAOYSA-N
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Description

6-(benzylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a cyano group, a methoxyphenyl group, and a phenylpyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate aldehydes and ketones.

    Introduction of Functional Groups: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction, while the cyano group can be added through a cyanation reaction.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be incorporated through a Friedel-Crafts alkylation reaction.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using suitable reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(benzylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed for reduction reactions.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(benzylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

    Industrial Applications: It may serve as a precursor for the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 6-(benzylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets. The benzylsulfanyl group may interact with thiol groups in proteins, while the cyano group can form hydrogen bonds with amino acid residues. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-2-methylpyridine: Lacks the benzylsulfanyl and cyano groups, resulting in different chemical properties.

    5-cyano-2-methyl-N-phenylpyridine-3-carboxamide: Lacks the benzylsulfanyl and methoxyphenyl groups, affecting its biological activity.

    6-(benzylsulfanyl)-2-methylpyridine: Lacks the cyano and carboxamide groups, leading to different reactivity.

Uniqueness

6-(benzylsulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C28H23N3O2S

Molecular Weight

465.6 g/mol

IUPAC Name

6-benzylsulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C28H23N3O2S/c1-19-25(27(32)31-22-11-7-4-8-12-22)26(21-13-15-23(33-2)16-14-21)24(17-29)28(30-19)34-18-20-9-5-3-6-10-20/h3-16H,18H2,1-2H3,(H,31,32)

InChI Key

IFSHXYITLWHINI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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